

A Guide to Ensuring Batch-to-Batch Consistency of Remdesivir Intermediate GS-441524

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Compound of Interest

Compound Name: *Remdesivir intermediate-1*

Cat. No.: *B15563777*

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The consistency of starting materials and intermediates is paramount in the synthesis of active pharmaceutical ingredients (APIs). For Remdesivir, a critical antiviral medication, ensuring the quality of its key nucleoside intermediate, GS-441524 ((2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,3]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile), is a crucial step in the manufacturing process.^{[1][2][3][4][5][6]} This guide provides a framework for the batch-to-batch consistency analysis of GS-441524, offering a comparison of hypothetical batch data and detailed experimental protocols for key analytical techniques.

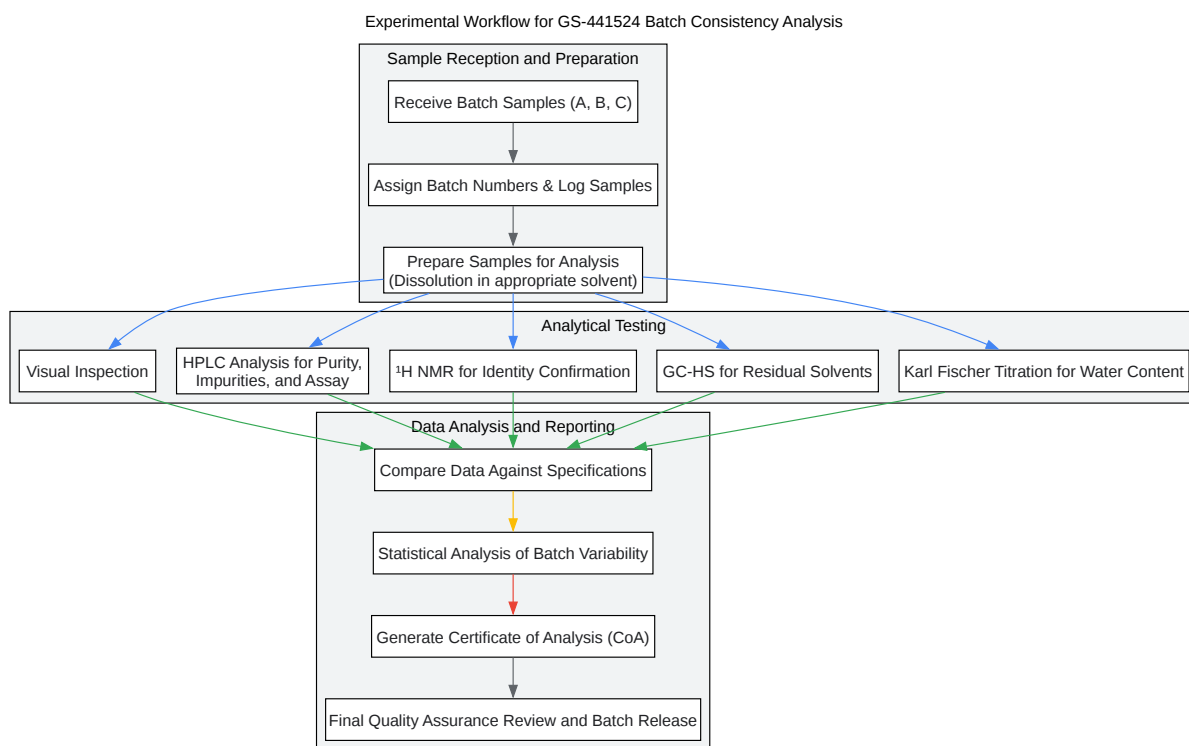
Comparative Analysis of GS-441524 Batches

The following table summarizes representative data from the analysis of three different hypothetical batches of GS-441524, illustrating typical quality control parameters.

Parameter	Specification	Batch A	Batch B	Batch C	Analytical Method
Appearance	White to off-white powder	Conforms	Conforms	Conforms	Visual Inspection
Identity	Conforms to reference	Conforms	Conforms	Conforms	HPLC (Retention Time), ¹ H NMR
Purity (HPLC)	≥ 99.0%	99.5%	99.2%	99.6%	HPLC-UV
Any single impurity	≤ 0.10%	0.08%	0.09%	0.07%	HPLC-UV
Total impurities	≤ 0.5%	0.25%	0.38%	0.22%	HPLC-UV
Residual Solvents	Meets USP <467> limits	Conforms	Conforms	Conforms	GC-HS
Water Content (Karl Fischer)	≤ 0.5%	0.2%	0.3%	0.2%	Karl Fischer Titration
Assay (on as-is basis)	98.0% - 102.0%	99.8%	99.5%	100.1%	HPLC-UV

Experimental Workflow for Batch Consistency Analysis

The following diagram outlines the systematic workflow for the comprehensive analysis of GS-441524 batch-to-batch consistency.



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Caption: Workflow for GS-441524 batch consistency analysis.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity, Impurities, and Assay

This method is designed to separate, identify, and quantify GS-441524 and its potential impurities.

- Instrumentation:
 - HPLC system with a UV detector.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 μ m).
 - Mobile Phase A: 20 mM Ammonium Acetate in water, pH 4.5.
 - Mobile Phase B: Acetonitrile.
 - Gradient: A time-programmed gradient from 5% to 70% Acetonitrile.[\[7\]](#)
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30°C.
 - Detection Wavelength: 250 nm.
 - Injection Volume: 10 μ L.
- Sample Preparation:
 - Accurately weigh and dissolve the GS-441524 sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.
- Procedure:
 - Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

- Inject a blank (diluent), followed by a system suitability solution, a reference standard solution, and the sample solutions.
- The retention time of the major peak in the sample chromatogram should correspond to that of the reference standard.
- Calculate the purity by the area normalization method.
- Quantify impurities using the relative peak area against the principal peak.
- The assay is determined by comparing the peak area of the sample to that of a known concentration of the reference standard.

Proton Nuclear Magnetic Resonance (^1H NMR) for Identity Confirmation

^1H NMR spectroscopy is used to confirm the chemical structure of GS-441524.

- Instrumentation:
 - NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation:
 - Dissolve approximately 5-10 mg of the GS-441524 sample in a suitable deuterated solvent (e.g., DMSO- d_6).
- Procedure:
 - Acquire the ^1H NMR spectrum.
 - Process the spectrum (Fourier transform, phase correction, and baseline correction).
 - Compare the chemical shifts, splitting patterns, and integrations of the signals in the sample spectrum with those of a reference standard or with a known spectrum of GS-441524. The spectrum should be consistent with the expected structure.

Gas Chromatography-Headspace (GC-HS) for Residual Solvents

This method is used to identify and quantify any residual solvents from the synthesis process.

- Instrumentation:
 - Gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).
- Chromatographic Conditions:
 - Column: A suitable capillary column for solvent analysis (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane).
 - Carrier Gas: Helium or Nitrogen.
 - Injector Temperature: ~140°C.
 - Detector Temperature: ~250°C.
 - Oven Temperature Program: A suitable temperature gradient to separate the expected solvents (e.g., start at 40°C, hold for 20 minutes, then ramp to 240°C).
- Sample Preparation:
 - Accurately weigh the GS-441524 sample into a headspace vial and dissolve in a suitable solvent (e.g., DMSO).
- Procedure:
 - Run a system suitability test with a standard mixture of expected solvents.
 - Analyze the headspace of the prepared sample vials.
 - Identify and quantify any detected solvents by comparing their retention times and peak areas with those of the reference standards. The levels should not exceed the limits set by USP <467>.

Alternative and Complementary Analytical Techniques

For a more in-depth analysis, especially during method development and validation, the following techniques can be employed:

- Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and specificity for the identification and quantification of trace impurities.[\[3\]](#)
- Fourier-Transform Infrared Spectroscopy (FTIR): Can be used as a rapid identity check by comparing the infrared spectrum of the sample to a reference standard.
- X-Ray Powder Diffraction (XRPD): Useful for characterizing the solid-state properties and ensuring consistency in the crystalline form of the intermediate.

By implementing this comprehensive analytical approach, researchers and manufacturers can ensure the consistent quality of GS-441524, which is fundamental for the reliable and safe production of Remdesivir.

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